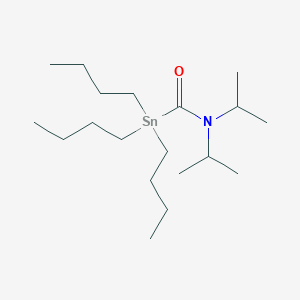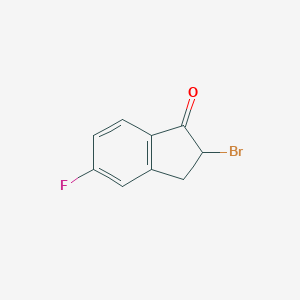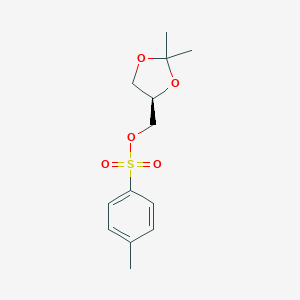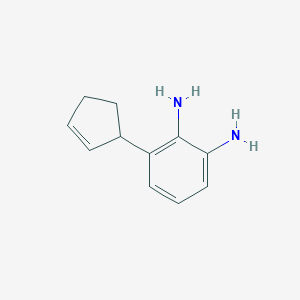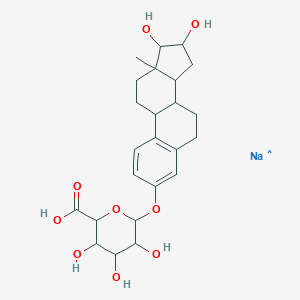
(2S,3R,4S,5S,6R)-2-(2-Chlor-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Übersicht
Beschreibung
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H14ClNO8 and its molecular weight is 335.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycosyltransferase-katalysierte Reaktionen
Diese Verbindung wird verwendet, um den Umfang der durch Glycosyltransferasen katalysierten Zucker-Nukleotid-Synthese zu erweitern. Sie dient als künstlicher Glycosyl-Donor in Hochdurchsatz-kolorimetrischen Screenings, die die Entwicklung von Glycosyltransferasen für die kombinatorische Zucker-Nukleotid-Synthese ermöglichen . Die entwickelten Enzyme können effizient mit varianten NDP-Akzeptoren und dieser Verbindung als Donor umsetzen, um eine Vielzahl von Zucker-Nukleotiden zu produzieren.
Enzym-Assays
2-Chlor-4-nitrophenyl-beta-D-glucopyranosid: ist ein chromogenes Substrat, das in Enzym-Assays zur Messung der Aktivität von Glycosidasen verwendet wird . Nach enzymatischer Hydrolyse entsteht ein gelb gefärbtes Produkt, 4-Nitrophenol, das quantitativ gemessen werden kann.
Protein-Engineering
Forscher verwenden diese Verbindung im Protein-Engineering, um die Regulation, Biosynthese und Rolle von glykosylierten Makromolekülen und kleinen Molekülen in der Biologie oder therapeutischen Entwicklung zu untersuchen . Es hilft bei der praktischen Synthese von einzigartigen Zucker-Nukleotiden, die für diese Studien notwendig sind.
Biochemische Enzym-Assays
Sie dient als Substrat für biochemische Enzym-Assays, insbesondere für α-Glucosidase. Die enzymatische Hydrolyse dieses Substrats führt zur Produktion von 4-Nitrophenol, das aufgrund seiner Farbänderung nachgewiesen werden kann .
Glycobiologieforschung
In der Glycobiologie ist 2-Chlor-4-nitrophenyl-beta-D-glucopyranosid entscheidend für das Verständnis der Dynamik von Glykosylierungsprozessen. Es wird verwendet, um einzigartige Zucker aus Naturprodukten zu "klauen", was Eintopf-Zucker-Austauschreaktionen zwischen einzigartigen Naturprodukten ermöglicht .
Biokraftstoffforschung
Diese Verbindung eignet sich für die kinetische Charakterisierung von Cellulasen in der Biokraftstoffforschung. Sie wird verwendet, um die Cellulase-Aktivität zu messen, die für die Optimierung der Ethanolproduktion aus Biomasse entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides and oligosaccharides .
Mode of Action
2-Chloro-4-nitrophenyl beta-D-glucopyranoside serves as a substrate for β-glucosidase . The enzyme catalyzes the hydrolysis of the glycosidic bond in the substrate, leading to the release of 2-chloro-4-nitrophenol .
Biochemical Pathways
The compound is involved in the glycosyltransferase-catalyzed sugar nucleotide synthesis pathway . In this pathway, the compound acts as a glycosyl donor. The glycosyltransferase enzyme, such as the OleD Loki variant, can use this compound to produce distinct NDP-sugars .
Result of Action
The action of β-glucosidase on 2-Chloro-4-nitrophenyl beta-D-glucopyranoside results in the release of 2-chloro-4-nitrophenol . This reaction is used in various biological and diagnostic applications, such as identifying the presence of β-glucosidase in urine .
Action Environment
Environmental factors can influence the action of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside. For instance, the compound’s degradation can occur via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria, such as Cupriavidus sp. CNP-8 . This suggests that the presence and activity of specific microbial communities can impact the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595373 | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-14-9 | |
| Record name | 2-Chloro-4-nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




